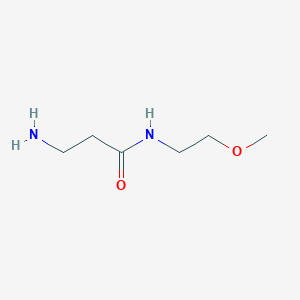

3-amino-N-(2-methoxyethyl)propanamide

Description

3-Amino-N-(2-methoxyethyl)propanamide (CAS: 1220019-38-4) is a small organic compound with the molecular formula C₆H₁₅ClN₂O₂ (as a hydrochloride salt) and a molecular weight of 182.65 g/mol . Structurally, it features a propanamide backbone substituted with an amino group at the third carbon and a 2-methoxyethyl group attached to the nitrogen. The methoxyethyl substituent confers moderate hydrophilicity, while the amide group enables hydrogen bonding, making it suitable for applications in pharmaceutical intermediates or biochemical studies .

Properties

IUPAC Name |

3-amino-N-(2-methoxyethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-10-5-4-8-6(9)2-3-7/h2-5,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGAGDVBSBLXYNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-methoxyethyl)propanamide typically involves the reaction of 3-aminopropanoic acid with 2-methoxyethylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-methoxyethyl)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The amide group can be reduced to form the corresponding amine.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-amino-N-(2-methoxyethyl)propanamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-N-(2-methoxyethyl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxyethyl group can enhance its solubility and bioavailability. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

β-Alanyl Aminopeptidase Substrates

Compounds like 3-amino-N-(3-fluorophenyl)propanamide and 3-amino-N-(4-methylphenyl)propanamide () are β-alanyl aminopeptidase substrates used to detect Pseudomonas aeruginosa. Key comparisons include:

- Enzyme Activity: 3-Amino-N-(3-fluorophenyl)propanamide demonstrated the highest enzyme activity, releasing 38.5 mg/mL of 3-fluoroaniline in P. aeruginosa strain AA44, compared to 19.8 mg/mL for 3-amino-N-phenylpropanamide .

- Detection Sensitivity: The HS-SPME-GC-MS method showed lower limits of detection (LOD) for 3-fluoroaniline (from the fluorophenyl derivative) than for aniline, favoring 3-amino-N-(3-fluorophenyl)propanamide for diagnostic applications .

Comparison with Target Compound: The methoxyethyl group in 3-amino-N-(2-methoxyethyl)propanamide lacks aromaticity, likely reducing enzyme-substrate π-π interactions compared to fluorophenyl or methylphenyl analogs. However, its ether oxygen may enhance solubility in aqueous systems .

Indole- and Naphthalene-Modified Propanamides

Compounds such as N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () and N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide () are NSAID-derived hybrids.

- Structural Features : These compounds integrate bulky aromatic groups (indole, naphthalene) to enhance binding to biological targets like cyclooxygenase .

- Synthesis : Synthesized via amide coupling between tryptamine/naproxen derivatives and carboxylic acids, highlighting the versatility of propanamide backbones in drug design .

Degradation Products and Stability

A degradation product, 3-amino-2-[4-(hydroxymethyl)phenyl]-N-(isoquinolin-6-yl)propanamide (DP4, ), forms via hydrolysis.

- Stability : Hydroxymethyl groups increase susceptibility to oxidation compared to methoxyethyl substituents, which are more stable under physiological conditions .

Comparison with Target Compound: The methoxyethyl group in this compound likely improves metabolic stability over hydroxymethyl analogs, making it preferable for pharmaceutical formulations .

Physicochemical Properties

Biological Activity

3-Amino-N-(2-methoxyethyl)propanamide is an organic compound notable for its unique structural features, including an amino group and a methoxyethyl substituent linked to a propanamide backbone. This structure contributes to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C₅H₁₃N₃O₂

- Molecular Weight : Approximately 145.18 g/mol

- Structural Features : The compound contains a central propanamide unit, an amino group, and a methoxyethyl group which enhances its solubility and reactivity compared to similar compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The amino group can form hydrogen bonds with biological macromolecules, leading to potential enzyme inhibition. This interaction may modulate the activity of various enzymes involved in metabolic pathways.

- Signaling Pathways : The compound's ability to interact with specific molecular targets suggests it could influence signaling pathways related to inflammation and cellular metabolism.

- Therapeutic Applications : Preliminary studies indicate that this compound may possess anti-inflammatory and analgesic properties, making it a candidate for therapeutic applications in conditions characterized by inflammation.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Potential to reduce inflammation | |

| Analgesic | Possible pain relief properties | |

| Enzyme Inhibition | Interaction with enzymes affecting metabolic pathways |

Case Studies and Research Findings

- Enzyme Inhibition Studies :

-

Therapeutic Potential :

- In vitro studies have indicated that this compound exhibits promising results in reducing markers of inflammation in cell cultures. These findings suggest its potential use in developing new anti-inflammatory drugs.

-

Comparative Studies :

- Comparative analysis with related compounds has shown that the methoxyethyl substituent enhances the solubility and bioavailability of this compound, making it more effective in biological systems than its counterparts lacking this group.

Table 2: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methoxyethyl group enhances solubility | Anti-inflammatory potential |

| 3-Amino-N-(2-hydroxyethyl)propanamide | Hydroxyethyl instead of methoxyethyl | Different solubility properties |

| (S)-2-amino-3-phenylpropanamide | Lacks methoxyethyl group | Less versatile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.